Diphenyliodonium nitrate

Catalog No.
S573841
CAS No.
722-56-5
M.F
C12H10INO3
M. Wt
343.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium nitrate

CAS Number

722-56-5

Product Name

Diphenyliodonium nitrate

IUPAC Name

diphenyliodanium;nitrate

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

InChI

InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1

InChI Key

CQZCVYWWRJDZBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-]

Synonyms

diphenyliodonium, diphenyliodonium bromide, diphenyliodonium chloride, diphenyliodonium hexafluoroarsenate, diphenyliodonium hexafluorophosphate, diphenyliodonium iodide, diphenyliodonium nitrate, diphenyliodonium nitrite, diphenyliodonium sulfate (1:1), diphenyliodonium tosylate, iodonium biphenyl, iodoniumdiphenyl

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-]

The exact mass of the compound Diphenyliodonium nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenyliodonium nitrate (CAS 722-56-5) is a hypervalent iodine(III) compound primarily utilized as a water-compatible photoacid generator (PAG) and an electrophilic arylation reagent. Exhibiting a melting point of 150–154 °C, this salt is distinguished from other diaryliodonium compounds by its moderate coordination and its ability to generate nitric acid (HNO3) upon ultraviolet photolysis (λmax ≈ 287 nm). Its solubility in hot water and polar solvents makes it highly relevant for aqueous-based UV-curable formulations, smart inks, and biocompatible hydrogels, bridging the gap between traditional organic-soluble PAGs and the growing demand for non-fluorinated, water-compatible photoinitiators [REFS-1, REFS-2].

Substituting diphenyliodonium nitrate with more common in-class alternatives like diphenyliodonium triflate or diphenyliodonium hexafluorophosphate fundamentally alters both processability and application-critical performance. In photoacid generation, triflate and hexafluorophosphate salts yield highly acidic, persistent fluorinated superacids (triflic acid and HPF6, respectively) and often lack sufficient aqueous solubility for water-based systems. In contrast, the nitrate salt generates biocompatible, non-fluorinated nitric acid, which is essential for controlled pH drops in sensitive hydrogel patterning [1]. Furthermore, the nitrate counter-ion induces a distinct two-stage thermal decomposition profile starting near its melting point, whereas triflate and tosylate salts undergo single-stage degradation [2]. Drop-in substitution in thermal-cure or dual-cure systems will therefore result in mismatched curing kinetics and potential phase-separation in aqueous formulations.

Aqueous Photoacid Generation: Nitric Acid vs. Fluorinated Superacids

Upon UV irradiation (λmax ≈ 287 nm), diphenyliodonium nitrate hydrolyzes to yield nitric acid (pKa -1.4), whereas standard comparators like diphenyliodonium triflate or hexafluorophosphate generate triflic acid or HPF6. In the formulation of light-tuned self-assembled polyelectrolytic structures (e.g., DBS-based hydrogels), diphenyliodonium nitrate provides sufficient aqueous solubility and a controlled pH drop (to approximately pH 4.0) necessary for kinetic self-sorting, without introducing persistent fluorinated anions [1].

Evidence DimensionPhotolytic acid generation and system pH drop
Target Compound DataGenerates HNO3; drops local aqueous pH to ~4.0 for controlled gelation
Comparator Or BaselinePh2I PF6 / Ph2I OTf (Generates fluorinated superacids; often hydrophobic)
Quantified DifferenceComplete shift from fluorinated superacid to biocompatible mineral acid (HNO3) generation
ConditionsUV irradiation (300–400 nm) in aqueous/hydrogel media

Essential for buyers formulating water-based UV-curable coatings, smart inks, or biocompatible hydrogels where fluorinated PAGs are restricted or insoluble.

Two-Stage Thermal Decomposition Kinetics

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that diphenyliodonium nitrate exhibits a distinct two-stage thermal decomposition profile, losing approximately 80% of its mass rapidly followed by a slower 20% mass loss, beginning near its melting point (150–154 °C). In contrast, typical non-coordinating salts such as diphenyliodonium triflate (mp 180–181 °C), tosylate, and trifluoroacetate undergo single-stage decomposition [1].

Evidence DimensionThermal mass loss profile (TGA)
Target Compound DataTwo-stage decomposition (80% rapid, 20% slow)
Comparator Or BaselineDiphenyliodonium triflate / tosylate (Single-stage decomposition)
Quantified DifferenceDistinct two-phase thermal degradation vs. single-phase degradation
ConditionsTGA/DSC analysis under controlled heating

Allows formulators to predict and control the release of reactive species in dual-cure (thermal/UV) systems or avoid premature degradation during high-temperature processing.

Counter-Ion Tuned Selectivity in Double Arylation

While diphenyliodonium triflate is the standard for generic electrophilic phenylation, the nitrate counter-ion alters the reactivity and solubility profile of the hypervalent iodine center. In the one-pot double arylation (C- and O-arylation) of naphthols, utilizing diphenyliodonium nitrate with TMP2O as a base selectively affords the double-arylated product in up to 59% yield, demonstrating that the moderately coordinating nitrate anion can modulate the reaction pathway differently than the non-coordinating triflate [1].

Evidence DimensionYield of selective double arylation (C-/O-arylation)
Target Compound Data59% yield using DPIN (with TMP2O)
Comparator Or BaselineStandard Ph2I OTf conditions (Often favors single arylation or requires different optimization)
Quantified DifferenceEnables specific one-pot double arylation pathways
ConditionsRoom temperature, 1.2 equiv TMP2O, 2.5 equiv DPIN

Provides synthetic chemists with a tunable alternative to triflate salts when optimizing complex, multi-site arylation reactions.

Aqueous UV-Curable Coatings and Smart Inks

Diphenyliodonium nitrate is the right choice for water-based formulations requiring a photoacid generator that yields a non-fluorinated acid (HNO3) and maintains high solubility in polar media, avoiding the phase-separation issues common with hexafluorophosphate salts [1].

Photopatterned Hydrogels and 3D Printing

This compound is highly effective for triggering pH-responsive self-assembly (e.g., DBS-based multidomain gels) via controlled photolytic proton release. The generation of nitric acid allows for precise spatial and temporal control of gelation without introducing bio-incompatible fluorinated superacids [2].

Electrophilic Phenylation in Halide-Sensitive Catalysis

In organic synthesis requiring an active hypervalent iodine reagent, diphenyliodonium nitrate serves as a tunable alternative where triflate or halide counter-ions—which can poison certain metal catalysts or alter regioselectivity—must be strictly avoided[3].

Related CAS

10182-84-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 3 notifications to the ECHA C&L Inventory.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer

Other CAS

722-56-5

Dates

Last modified: 08-15-2023

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